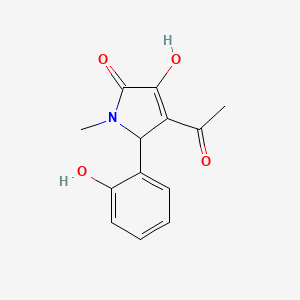
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHPP belongs to the family of pyrrolone derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one may exert its therapeutic effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, fungal growth, and oxidative stress. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the activity of various neurotransmitters in the brain. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit antifungal properties and reduce inflammation.
Advantages and Limitations for Lab Experiments
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and potential therapeutic applications are well documented. However, the limitations of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one and its potential toxicity. Additionally, studies are needed to investigate the potential use of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one as a drug delivery system for other therapeutic agents. Finally, studies are needed to investigate the potential use of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one in combination with other therapeutic agents to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown promising results in various scientific research studies. It exhibits anticancer, antifungal, antioxidant, and anti-inflammatory properties and has potential therapeutic applications in the treatment of neurodegenerative diseases. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, but further studies are needed to fully understand its mechanism of action and potential toxicity. There are several future directions for the study of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one, including the development of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent and drug delivery system.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to yield 4-acetyl-3-hydroxy-2-phenyl-2H-pyrrole-5-carboxylate. This intermediate is then reacted with methylamine in the presence of an acid catalyst to yield 4-acetyl-3-hydroxy-5-(methylamino)-2-phenyl-2H-pyrrole. Finally, the reaction of this intermediate with 2-hydroxybenzaldehyde in the presence of a base yields 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, antioxidant, and anti-inflammatory properties. 4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-hydroxyphenyl)-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(15)10-11(14(2)13(18)12(10)17)8-5-3-4-6-9(8)16/h3-6,11,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQYAOUSDYCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-3-hydroxy-5-(2-hydroxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2848546.png)
![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)
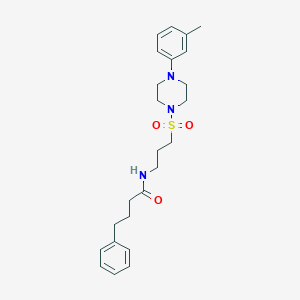
![2-[7-(2-Chloropropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B2848551.png)
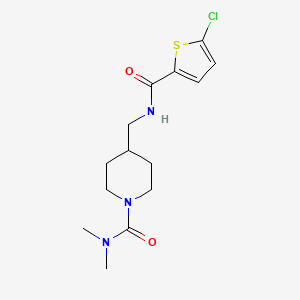
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)

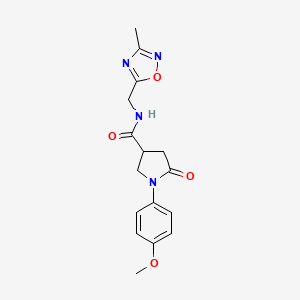
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
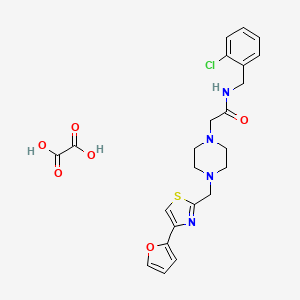


![N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848569.png)